Ethyl 4-(butylamino)-3-nitrobenzoate
Overview
Description
Ethyl 4-(butylamino)-3-nitrobenzoate: is an organic compound that belongs to the class of benzoates It is characterized by the presence of an ethyl ester group, a butylamino group, and a nitro group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(butylamino)-3-nitrobenzoate typically involves a multi-step process. One common method starts with the nitration of ethyl benzoate to introduce the nitro group. This is followed by the substitution of the nitro group with a butylamino group. The reaction conditions often involve the use of strong acids or bases, and the reactions are typically carried out under controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, are common to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-(butylamino)-3-nitrobenzoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The butylamino group can be substituted with other nucleophiles under appropriate conditions.
Ester Hydrolysis: The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.
Substitution: Nucleophiles such as amines or thiols, solvents like dichloromethane or ethanol.
Ester Hydrolysis: Hydrochloric acid or sodium hydroxide, water or ethanol as solvents.
Major Products Formed:
Reduction: Ethyl 4-(butylamino)-3-aminobenzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Ester Hydrolysis: 4-(butylamino)-3-nitrobenzoic acid.
Scientific Research Applications
Ethyl 4-(butylamino)-3-nitrobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use as a local anesthetic due to its structural similarity to known anesthetics.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 4-(butylamino)-3-nitrobenzoate is largely dependent on its chemical structure. The nitro group can participate in redox reactions, while the butylamino group can interact with biological targets such as enzymes or receptors. The ester group allows for the compound to be hydrolyzed in biological systems, releasing the active components.
Comparison with Similar Compounds
Ethyl 4-(butylamino)-3-nitrobenzoate can be compared with other similar compounds such as:
Ethyl 4-(butylamino)benzoate: Lacks the nitro group, which may result in different biological activities.
Ethyl 4-(dimethylamino)-3-nitrobenzoate: Contains a dimethylamino group instead of a butylamino group, which can affect its chemical reactivity and biological properties.
Ethyl 4-(butylamino)-2-nitrobenzoate: The position of the nitro group is different, which can influence the compound’s reactivity and interactions with biological targets.
This compound is unique due to the specific combination of functional groups and their positions on the benzene ring, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 4-(butylamino)-3-nitrobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4/c1-3-5-8-14-11-7-6-10(13(16)19-4-2)9-12(11)15(17)18/h6-7,9,14H,3-5,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTYBXKDVKDHZDH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=C(C=C(C=C1)C(=O)OCC)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the crystal structure of Ethyl 4-(butylamino)-3-nitrobenzoate?
A1: The crystal structure of this compound, as determined by X-ray diffraction, reveals important information about its molecular interactions. The asymmetric unit contains three independent molecules of the compound. Each molecule exhibits an intramolecular N—H⋯O hydrogen bond forming an S(6) ring motif. Furthermore, the crystal packing is stabilized by intermolecular N—H⋯O and C—H⋯O hydrogen bonds. This information is valuable for understanding its physical properties and potential reactivity.
Q2: How can this compound be used in the synthesis of other compounds?
A2: this compound serves as a vital precursor in synthesizing benzimidazole derivatives. Specifically, it undergoes a "one-pot" nitro-reductive cyclization when reacted with sodium dithionite and a substituted aldehyde in dimethyl sulfoxide. This reaction efficiently yields Ethyl 1-butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate. This synthetic route highlights the versatility of this compound in accessing a variety of potentially bioactive compounds.
Q3: What analytical techniques are commonly used to characterize this compound and its derivatives?
A3: Characterization of this compound and its derivatives often employs a combination of techniques. These include Fourier-transform infrared spectroscopy (FT-IR), proton nuclear magnetic resonance (1H-NMR), carbon-13 nuclear magnetic resonance (13C-NMR), and mass spectrometry. These techniques offer valuable information about the compound's structure, purity, and functional groups. Additionally, ultraviolet-visible (UV-Vis) spectroscopy, photoluminescence (PL), and thermogravimetric analysis (TGA) can provide insights into its electronic properties, thermal stability, and potential applications.
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